3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride
Overview
Description
3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and an oxetane ring containing an amine group. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dichloropyridine as the starting material.
Oxetane Formation: The oxetane ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Amination: The amine group is introduced by reacting the oxetane intermediate with an appropriate amine source under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced analogs with different functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to understand its interaction with various biomolecules.
Industry: It can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2,6-Dichloropyridine-3-boronic acid: Similar in having a dichloropyridine core but differs in the presence of a boronic acid group.
(2,6-Dichloropyridin-3-yl)methanol: Similar in having a dichloropyridine core but differs in the presence of a hydroxyl group.
(2,6-Dichloropyridin-3-yl)methyl]diethylamine: Similar in having a dichloropyridine core but differs in the presence of an amine group.
Uniqueness: 3-(2,6-Dichloropyridin-3-yl)oxetan-3-amine hydrochloride is unique due to its oxetane ring, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,6-dichloropyridin-3-yl)oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)12-6)8(11)3-13-4-8/h1-2H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCBWABWGUUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=C(N=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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